

# 4'-Phenoxyacetophenone chemical properties and structure

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## Compound of Interest

Compound Name: 4'-Phenoxyacetophenone

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An In-Depth Technical Guide to **4'-Phenoxyacetophenone**: Structure, Properties, and Applications

## Introduction

**4'-Phenoxyacetophenone**, also known by its IUPAC name 1-(4-phenoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile and crucial intermediate in various fields of chemical synthesis.<sup>[1][2]</sup> Structurally, it is characterized by an acetophenone core where the phenyl ring is substituted at the para-position with a phenoxy group. This unique combination of a diaryl ether linkage and a reactive ketone functional group makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries.<sup>[1][3]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

## Chemical Structure and Physicochemical Properties

The molecular structure of **4'-Phenoxyacetophenone** consists of two phenyl rings connected by an ether linkage, with an acetyl group attached to one of the rings. This structure dictates its physical and chemical behavior, such as its crystalline nature, limited solubility in water, and good solubility in common organic solvents like ethanol and acetone.<sup>[1]</sup>

**Figure 1:** 2D Structure of 4'-Phenoxyacetophenone

The key physicochemical properties of **4'-Phenoxyacetophenone** are summarized below.

Property	Value	Reference(s)
CAS Number	5031-78-7	[1][2][3][4]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	212.24 g/mol	[1][4]
Appearance	White to light yellow crystalline powder, crystals, or flakes.	[1][2][5]
Melting Point	47.5-53.5 °C	[2][4][6]
Boiling Point	200 °C at 12 mmHg	[3][4]
Solubility	Insoluble in water; soluble in organic solvents like acetone and ethanol.	[1][3][4][7]
IUPAC Name	1-(4-phenoxyphenyl)ethanone	[2][8]
InChI Key	DJNIFZYQFLFGDT-UHFFFAOYSA-N	[2][4][8]

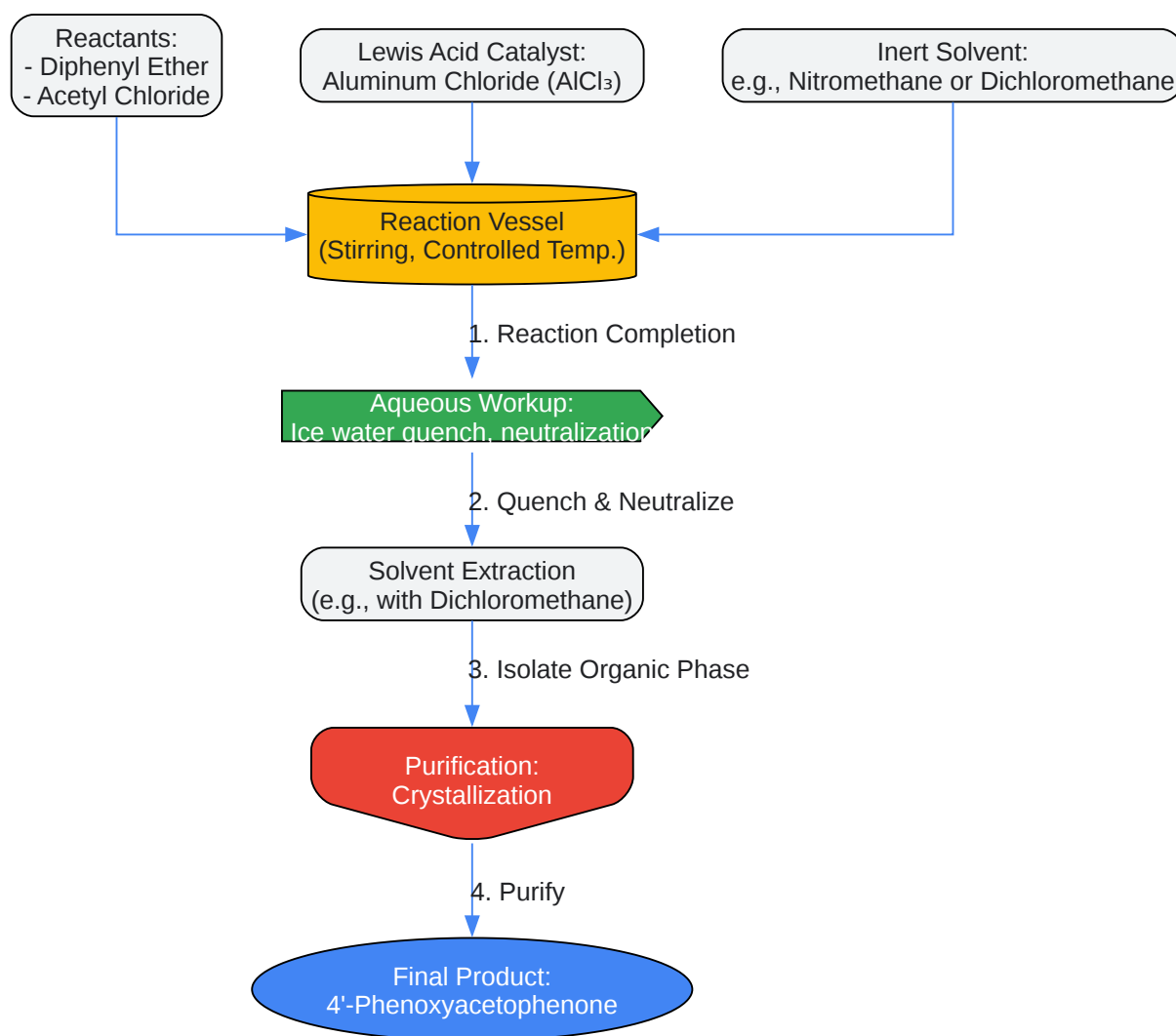
Spectroscopic data, including <sup>1</sup>H NMR, IR, and Mass Spectrometry, are available and confirm the assigned structure, providing characteristic signals for the aromatic protons, the ether linkage, and the carbonyl group of the acetyl moiety.[8]

## Synthesis Pathway: Friedel-Crafts Acylation

A primary and efficient method for the industrial synthesis of **4'-Phenoxyacetophenone** is the Friedel-Crafts acylation of diphenyl ether.[1] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).

The causality of this experimental choice lies in the robust and well-established nature of the Friedel-Crafts reaction for forming C-C bonds with aromatic rings.[9] The Lewis acid catalyst is crucial as it coordinates with the acylating agent to generate a highly electrophilic acylium ion,

which is then attacked by the electron-rich diphenyl ether ring. The reaction generally favors substitution at the para-position due to steric hindrance at the ortho-positions, leading to high selectivity for the desired **4'-phenoxyacetophenone** product.



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**Figure 2:** General Workflow for Friedel-Crafts Synthesis

## Representative Experimental Protocol

The following protocol is a self-validating system, where successful synthesis is confirmed by the physical properties (e.g., melting point) and spectroscopic analysis of the final product.

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend aluminum chloride ( $\text{AlCl}_3$ ) in an inert solvent like nitromethane.<sup>[1]</sup>
- **Addition of Reactants:** Cool the suspension in an ice bath. Slowly add acetyl chloride to the mixture while maintaining the low temperature.
- **Substrate Addition:** Add diphenyl ether dropwise to the reaction mixture. The reaction is typically exothermic and requires careful temperature control.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion.<sup>[1]</sup>
- **Quenching:** Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.
- **Extraction & Washing:** Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, a saturated sodium bicarbonate solution, and brine to remove impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure **4'-phenoxyacetophenone** as a crystalline solid.

## Chemical Reactivity and Key Applications

The reactivity of **4'-Phenoxyacetophenone** is dominated by its ketone functional group and the two aromatic rings. The carbonyl group can undergo various transformations, such as oxidation to form carboxylic acids or reduction to yield alcohols. For instance, it can be oxidized

using reagents like aqueous potassium hypochlorite (KClO) to produce 4-phenoxybenzoic acid, another valuable chemical intermediate.[1]



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**Figure 3:** Oxidation to 4-Phenoxybenzoic Acid

This reactivity profile makes **4'-phenoxyacetophenone** a cornerstone intermediate in several industrial sectors:

- **Pharmaceutical Synthesis:** It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a common motif in molecules designed to interact with biological targets.
- **Polymer Science:** It is used in the synthesis of high-performance polymers. For example, it can undergo copolymerization with  $\alpha,\omega$ -dienes in reactions catalyzed by ruthenium, leading to the formation of specialized polymers.
- **Dye and Pigment Industry:** The molecule can be functionalized to produce various organic dyes and pigments.[3]
- **Photoinitiators:** Due to its aromatic ketone structure, it belongs to a class of compounds that can function as organic photoinitiators in polymerization processes.[1]

## Safety and Handling

**4'-Phenoxyacetophenone** is classified as an irritant.[1][4] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]

- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[1][5]
- Storage: Store in a cool, dry place in a tightly sealed container.[1][3][4]

## Conclusion

**4'-Phenoxyacetophenone** is a high-value chemical intermediate whose utility stems from its unique diaryl ether ketone structure. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's reactivity allows for its incorporation into a wide array of functional molecules, making it indispensable in the development of pharmaceuticals, advanced polymers, and other fine chemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

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